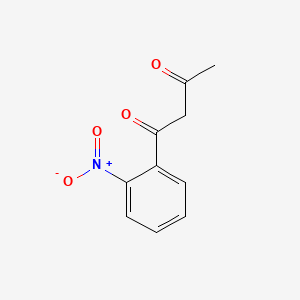
1-(2-nitrophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 1-(o-nitrophenyl)-, also known as 1-(2-nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a butanedione backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-(o-nitrophenyl)- can be synthesized through the reaction of 2-nitroacetophenone with ethanoic anhydride in the presence of sulfuric acid . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product. The synthetic route can be summarized as follows:
Reactants: 2-nitroacetophenone, ethanoic anhydride, sulfuric acid
Reaction Conditions: Heating
Industrial Production Methods
Industrial production methods for 1,3-butanedione, 1-(o-nitrophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of the compound.
Chemical Reactions Analysis
1,3-Butanedione, 1-(o-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions and their conditions are as follows:
Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent such as ethanol or tetrahydrofuran (THF)
Products: Reduced derivatives of the compound
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent such as dichloromethane (DCM) or acetonitrile (ACN)
Products: Substituted derivatives of the compound
Scientific Research Applications
1,3-Butanedione, 1-(o-nitrophenyl)- has a wide range of applications in scientific research . Some of its notable applications include:
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biochemical Assays: Utilized in assays to study enzyme kinetics and inhibition.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,3-butanedione, 1-(o-nitrophenyl)- involves its interaction with molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1,3-Butanedione, 1-(o-nitrophenyl)- can be compared with other similar compounds such as 1,3-butanedione, 1-(p-nitrophenyl)- . While both compounds share a similar butanedione backbone, the position of the nitro group (ortho vs. para) significantly affects their chemical properties and reactivity. Some similar compounds include:
- 1,3-Butanedione, 1-(p-nitrophenyl)-
- 1,3-Butanedione, 1-(m-nitrophenyl)-
- 1,3-Butanedione, 1-(4-nitrophenyl)-
These compounds differ in their reactivity, stability, and applications, making each unique in its own right.
Properties
CAS No. |
5463-78-5 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
1-(2-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 |
InChI Key |
GHVZFKABKYFVRO-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Key on ui other cas no. |
5463-78-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















